molecular formula C35H46O20 B12327703 Dihoside B

Dihoside B

Cat. No.: B12327703
M. Wt: 786.7 g/mol
InChI Key: CBVKMAVNTVJDHT-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihoside B involves multiple steps, starting from the appropriate glucopyranoside derivatives. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the glycosylation reactions. The process may involve the protection and deprotection of hydroxyl groups to ensure selective glycosylation at desired positions .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of microbial fermentation and enzymatic synthesis. These methods offer higher yields and purity compared to traditional chemical synthesis. The fermentation process involves the use of genetically engineered microorganisms that can produce this compound from simple sugars under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Dihoside B undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Scientific Research Applications

Dihoside B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dihoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. Additionally, it can inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dihoside B include other glucopyranoside derivatives and phenolic glycosides, such as:

Uniqueness

This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities. Compared to other similar compounds, this compound has shown higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)28(46)33(51-14)50-13-22-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)32(55-35-29(47)27(45)25(43)21(12-36)52-35)30(48)34(53-22)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+

InChI Key

CBVKMAVNTVJDHT-QPJJXVBHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Origin of Product

United States

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